molecular formula C14H20N2 B575283 2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine CAS No. 186201-60-5

2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine

Cat. No.: B575283
CAS No.: 186201-60-5
M. Wt: 216.328
InChI Key: AZKBNPLDOBTBBR-UHFFFAOYSA-N
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Description

2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine is a chemical compound with the molecular formula C14H20N2 It is characterized by a complex structure that includes a benzyl group attached to an octahydrocyclopenta[c]pyrrol-4-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring through a cyclization reaction.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research and may include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylpyrrolidine: Similar structure but lacks the cyclopentane ring.

    Octahydrocyclopenta[c]pyrrol-4-amine: Similar core structure but lacks the benzyl group.

Uniqueness

2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine is unique due to the presence of both the benzyl group and the octahydrocyclopenta[c]pyrrol-4-amine core

Properties

IUPAC Name

2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-14-7-6-12-9-16(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKBNPLDOBTBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655146
Record name 2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186201-60-5
Record name 2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Name
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)S(=O)N=C1CCC2CN(Cc3ccccc3)CC12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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